molecular formula C15H7F6N3S2 B2821608 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 400080-16-2

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2821608
CAS No.: 400080-16-2
M. Wt: 407.35
InChI Key: FJHFUGOGSYYQSC-UHFFFAOYSA-N
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Description

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of imidazo[2,1-b][1,3]thiazole and benzylsulfanyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl chloride
  • Imidazo[2,1-b][1,3]thiazole-5-carbonitrile
  • Sulfoxides and sulfones derived from similar structures

Uniqueness

6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile stands out due to its combination of trifluoromethyl groups and the imidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3S2/c16-14(17,18)9-3-8(4-10(5-9)15(19,20)21)7-26-12-11(6-22)24-1-2-25-13(24)23-12/h1-5H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHFUGOGSYYQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C#N)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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